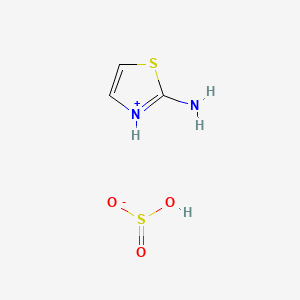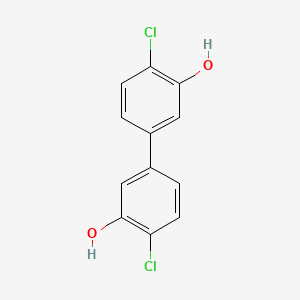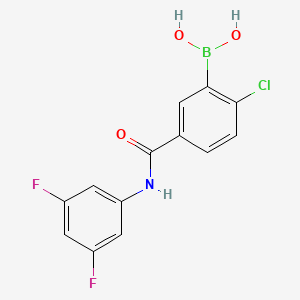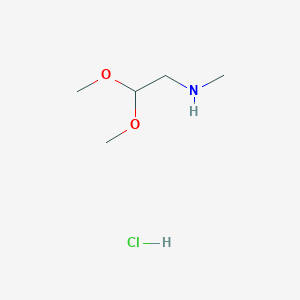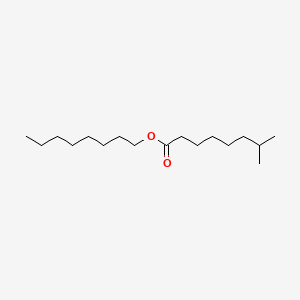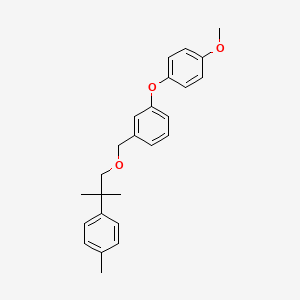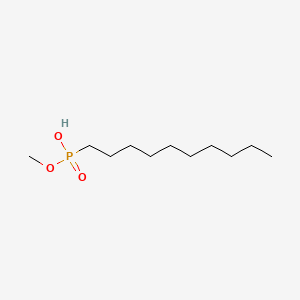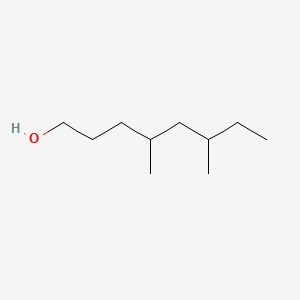
4,6-Dimethyloctan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O and a molecular weight of 158.2811 g/mol . It is a type of alcohol characterized by the presence of two methyl groups attached to the fourth and sixth carbon atoms of an octane chain, with a hydroxyl group (-OH) at the first carbon position . This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
4,6-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4,6-dimethyloctene . This method typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 4,6-dimethyloctene.
Oxidation: The oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4,6-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (4,6-dimethyloctanal) or carboxylic acid (4,6-dimethyloctanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane (4,6-dimethyloctane) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen halides (HX).
Major Products Formed
Oxidation: 4,6-Dimethyloctanal and 4,6-dimethyloctanoic acid.
Reduction: 4,6-Dimethyloctane.
Substitution: 4,6-Dimethyloctyl halides (e.g., 4,6-dimethyloctyl chloride, 4,6-dimethyloctyl bromide).
科学的研究の応用
4,6-Dimethyloctan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-dimethyloctan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their structure and function. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity . The compound’s molecular targets and pathways involved in its effects are still under investigation, with ongoing research aimed at elucidating its precise mechanisms .
類似化合物との比較
4,6-Dimethyloctan-1-ol can be compared with other similar compounds, such as:
4,6-Dimethyloctane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
4,6-Dimethyloctanal: Contains an aldehyde group instead of a hydroxyl group, making it more reactive towards nucleophiles.
4,6-Dimethyloctanoic acid: Contains a carboxylic acid group, making it more acidic and capable of forming salts and esters.
The uniqueness of this compound lies in its specific structure, which combines the properties of an alcohol with the presence of two methyl groups, influencing its reactivity and applications .
特性
CAS番号 |
66719-33-3 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
4,6-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-9(2)8-10(3)6-5-7-11/h9-11H,4-8H2,1-3H3 |
InChIキー |
JOWDWXPTKVUHBV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




